molecular formula C9H13NO B3279909 PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI) CAS No. 702684-44-4

PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)

Cat. No.: B3279909
CAS No.: 702684-44-4
M. Wt: 151.21 g/mol
InChI Key: WAZZURDGDKLQLZ-ZETCQYMHSA-N
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Description

Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI): is a chemical compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an aminoethyl group at the second position and a methyl group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with phenol as the primary starting material.

    Methylation: The methyl group is introduced at the third position using a Friedel-Crafts alkylation reaction, where phenol reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aminoethyl and methyl groups influence the reactivity of the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.

    Pathways Involved: It may modulate oxidative stress pathways, leading to its antioxidant effects. Additionally, it can interfere with microbial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) can be compared with other similar compounds to highlight its uniqueness:

    Phenol: Lacks the aminoethyl and methyl groups, resulting in different chemical properties and reactivity.

    2-Aminoethylphenol: Similar structure but lacks the methyl group, leading to variations in biological activity.

    3-Methylphenol: Lacks the aminoethyl group, affecting its chemical behavior and applications.

Conclusion

Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- (9CI) is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities open up new avenues for pharmaceutical and industrial applications.

Properties

IUPAC Name

2-[(1S)-1-aminoethyl]-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZZURDGDKLQLZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665366
Record name 2-[(1S)-1-Aminoethyl]-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702684-44-4
Record name 2-[(1S)-1-Aminoethyl]-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)
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